N-phenyl-3-(1H-tetrazol-1-yl)propanamide
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Overview
Description
N-phenyl-3-(1H-tetrazol-1-yl)propanamide is an organic compound that belongs to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound features a phenyl group attached to a propanamide chain, which is further linked to a tetrazole ring. This unique structure endows the compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)propanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Attachment of the Propanamide Chain: The propanamide chain is introduced through a nucleophilic substitution reaction.
Introduction of the Phenyl Group: The phenyl group is attached via a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1H-tetrazol-1-yl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted tetrazoles.
Scientific Research Applications
N-phenyl-3-(1H-tetrazol-1-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-phenyl-3-(1H-tetrazol-1-yl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as xanthine oxidase, which is involved in the production of uric acid.
Receptor Binding: The tetrazole ring facilitates binding to receptors through hydrogen bonding and electrostatic interactions, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Known for its xanthine oxidase inhibitory activity.
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Exhibits similar enzyme inhibitory properties.
Uniqueness
N-phenyl-3-(1H-tetrazol-1-yl)propanamide stands out due to its unique combination of a phenyl group, propanamide chain, and tetrazole ring. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H11N5O |
---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-phenyl-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C10H11N5O/c16-10(6-7-15-8-11-13-14-15)12-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16) |
InChI Key |
AQGIEQFITJCJOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C=NN=N2 |
Origin of Product |
United States |
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